![molecular formula C22H14N4O5 B12601725 4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- CAS No. 649758-01-0](/img/structure/B12601725.png)

4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

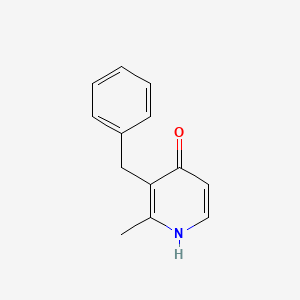

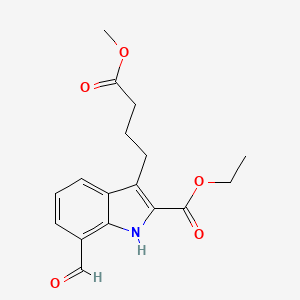

4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, an azo linkage, and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline derivatives . The introduction of the azo group can be achieved through diazotization followed by azo coupling reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azo linkage can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino-substituted quinoline derivatives.

Substitution: Various functionalized quinoline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Chinolincarbonsäure, 2-[4-[(4-Hydroxyphenyl)azo]phenyl]-6-nitro-, hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und zur Untersuchung von Reaktionsmechanismen.

Biologie: Untersuchungen über sein Potenzial als Enzyminhibitor, insbesondere gegen alkalische Phosphatasen.

Medizin: Erfolgreiche Erforschung seiner Antikrebsaktivität, insbesondere als Histondeacetylase-Inhibitor.

Industrie: Aufgrund seiner Azogruppe und seiner leuchtenden Farbeigenschaften wird es bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen durch verschiedene Mechanismen aus, die von der Anwendung abhängen:

Enzyminhibition: Hemmt alkalische Phosphatasen, indem sie an das aktive Zentrum bindet und den Zugang zum Substrat verhindert.

Antikrebsaktivität: Wirkt als Histondeacetylase-Inhibitor und führt zur Anhäufung acetylierter Histone, die zur Induktion eines Zellzyklusarrestes und der Apoptose in Krebszellen führen kann.

Ähnliche Verbindungen:

2-Phenyl-4-chinolincarbonsäure: Teilt den Chinolinkern, aber es fehlen die Azo- und Nitrogruppen.

2-(Carboxy-4-hydroxyphenyl)chinolin-4-carbonsäure: Enthält eine ähnliche Hydroxyphenylgruppe, unterscheidet sich aber in der Position und Art der Substituenten.

Einzigartigkeit: Das Vorhandensein der Azogruppe und der Nitrogruppe in 4-Chinolincarbonsäure, 2-[4-[(4-Hydroxyphenyl)azo]phenyl]-6-nitro-, verleiht ihr eine einzigartige chemische Reaktivität und potentielle Anwendungen, die bei ihren einfacheren Analogen nicht beobachtet werden. Diese funktionellen Gruppen ermöglichen es der Verbindung, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und verbessern ihren Nutzen in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Wirkmechanismus

The compound exerts its effects through various mechanisms depending on the application:

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-4-quinolinecarboxylic acid: Shares the quinoline core but lacks the azo and nitro groups.

2-(Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid: Contains a similar hydroxyphenyl group but differs in the position and type of substituents.

Uniqueness: The presence of the azo linkage and nitro group in 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- imparts unique chemical reactivity and potential applications that are not observed in its simpler analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its utility in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

649758-01-0 |

|---|---|

Molekularformel |

C22H14N4O5 |

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-6-nitroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C22H14N4O5/c27-17-8-5-15(6-9-17)25-24-14-3-1-13(2-4-14)21-12-19(22(28)29)18-11-16(26(30)31)7-10-20(18)23-21/h1-12,27H,(H,28,29) |

InChI-Schlüssel |

RIDAWOMSOKIMQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N=NC4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)

![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)

![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)

![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)

![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)

![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)

![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)